

# IUPAC name of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

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## Compound of Interest

Compound Name: Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B170421

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An In-depth Technical Guide to **Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate**

**Abstract:** This technical guide provides a comprehensive overview of **Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate**, a key heterocyclic building block for research and development in medicinal chemistry and materials science. The document details the compound's physicochemical properties, provides a robust, field-proven two-step synthetic protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the rich chemical reactivity of this scaffold, emphasizing its utility in advanced synthetic applications, particularly in the construction of complex molecular architectures for drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

## Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals, including Atorvastatin, Ketorolac, and Sunitinib.<sup>[1][2]</sup> Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern drug design.<sup>[3]</sup> **Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate** (CAS No: 1196-07-2) is a strategically functionalized derivative that serves as a highly versatile synthetic intermediate.<sup>[4][5]</sup> The presence of three distinct functional handles—an ester, an N-methyl group, and a synthetically valuable C-Br bond—allows for precise and regioselective modifications, making it an ideal starting point for the

generation of diverse compound libraries. This guide elucidates the essential technical aspects of this compound, from its synthesis to its application, providing the foundational knowledge required for its effective utilization in a research setting.

## Physicochemical and Structural Properties

**Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate** is a substituted aromatic heterocycle. The pyrrole ring is an electron-rich aromatic system, though its aromaticity is less pronounced than that of benzene. The nitrogen atom's lone pair participates in the  $\pi$ -system, influencing the ring's reactivity. The methyl ester at the C2 position and the bromine atom at the C5 position are key sites for chemical modification.

Property	Value	Source
IUPAC Name	methyl 5-bromo-1-methylpyrrole-2-carboxylate	[4]
CAS Number	1196-07-2	[4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO <sub>2</sub>	[6]
Molecular Weight	218.05 g/mol	[6]
Canonical SMILES	COC(=O)C1=CC=C(N1C)Br	[4]
Appearance	(Expected) White to off-white solid	

## Synthesis and Purification

A reliable and scalable synthesis of the title compound can be achieved via a two-step sequence starting from the commercially available Methyl 1H-pyrrole-2-carboxylate. This method involves an initial regioselective bromination followed by N-alkylation.

## Synthetic Workflow Diagram

## Step 1: Regioselective Bromination

Methyl 1H-pyrrole-2-carboxylate

NBS, THF/MeOH, 0 °C

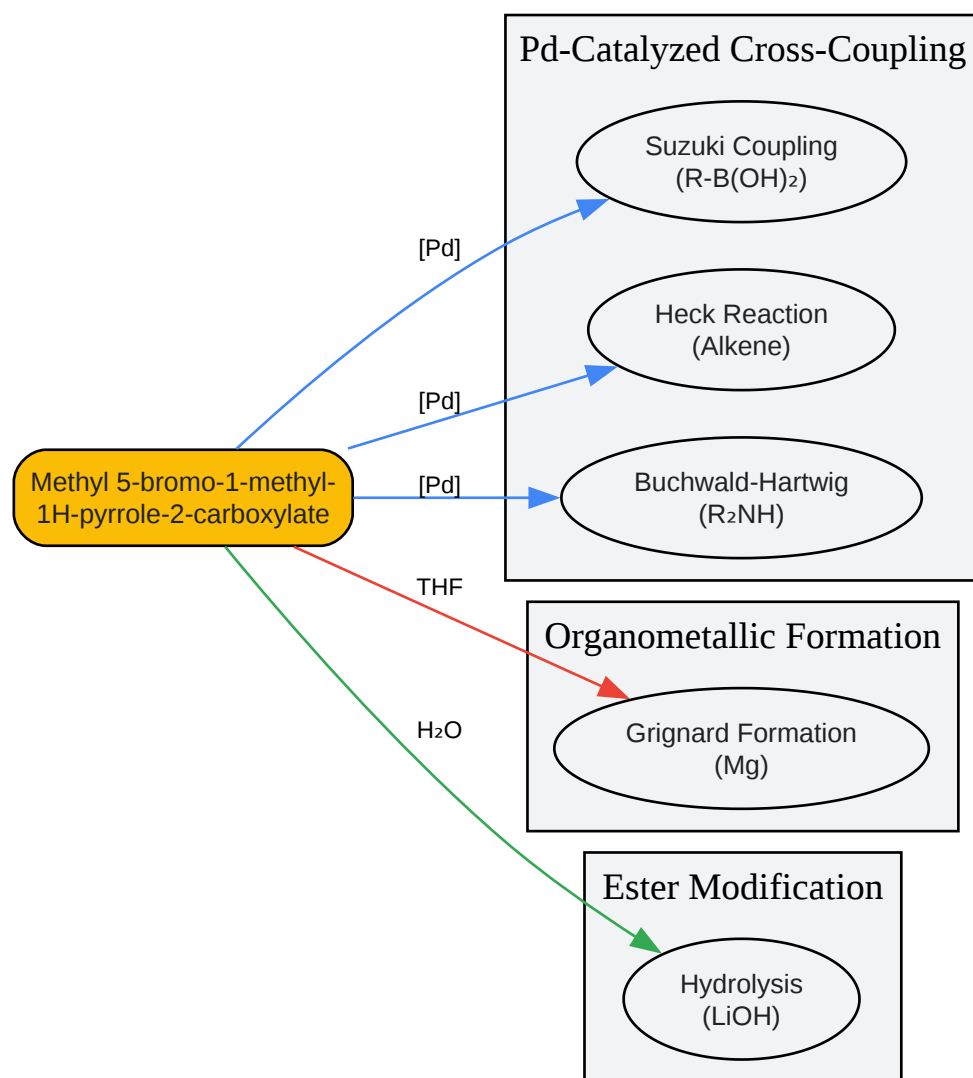
Methyl 5-bromo-1H-pyrrole-2-carboxylate

## Step 2: N-Alkylation

Methyl 5-bromo-1H-pyrrole-2-carboxylate

1. NaH, THF  
2. CH<sub>3</sub>I

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (Target)



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